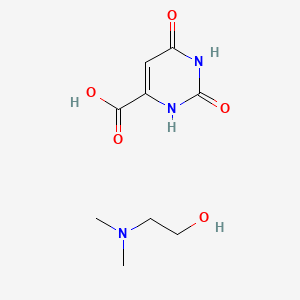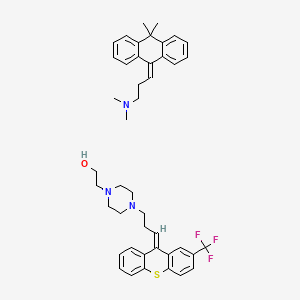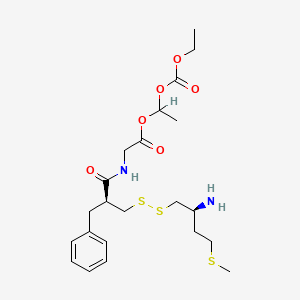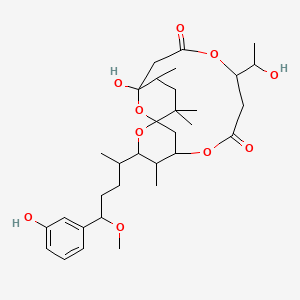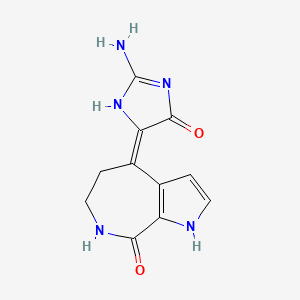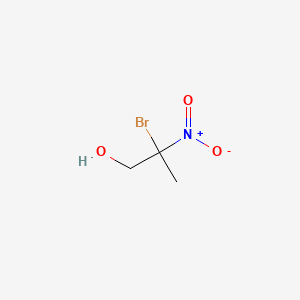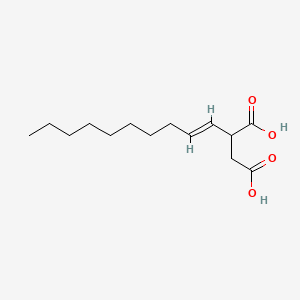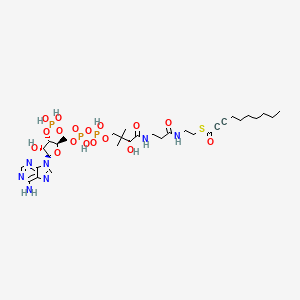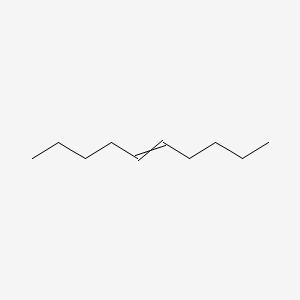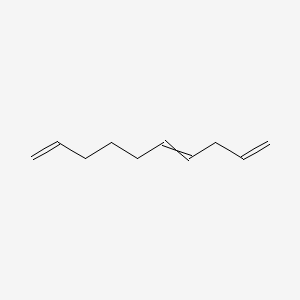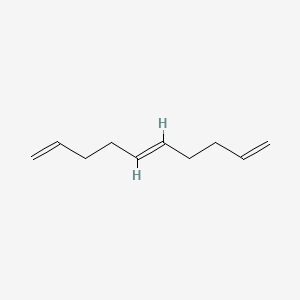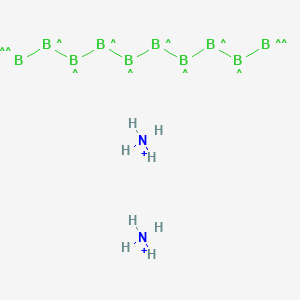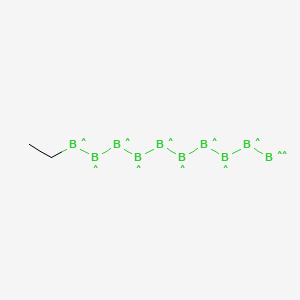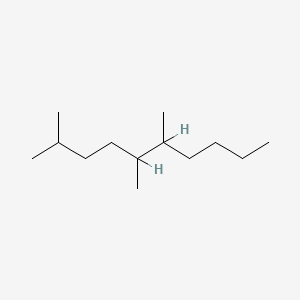
2,5,6-Trimethyldecane
Overview
Description
2,5,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by the presence of three methyl groups attached to the decane chain at the 2nd, 5th, and 6th positions. This compound is a colorless liquid with a density of approximately 0.754 grams per cubic centimeter and a boiling point of around 215.7 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,6-Trimethyldecane can be synthesized through various organic reactions. One common method involves the alkylation of decane with methylating agents under controlled conditions. For instance, the reaction of decane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of specific olefins or the alkylation of alkanes using zeolite catalysts. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. These reactions typically require acidic or basic conditions and elevated temperatures.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of ultraviolet light or a radical initiator.
Cracking: Thermal cracking requires high temperatures, often exceeding 500 degrees Celsius, and may be facilitated by catalysts such as alumina or silica
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from 2,5,6-trimethyldecan-1-ol to 2,5,6-trimethylhexanoic acid.
Substitution: Halogenated products such as 2,5,6-trimethyl-1-chlorodecane or 2,5,6-trimethyl-1-bromodecane.
Cracking: Smaller hydrocarbons, including methane, ethane, and propene
Scientific Research Applications
2,5,6-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies on the volatile organic compounds emitted by certain organisms, such as fungi and insects, often include this compound as a key component.
Medicine: Research into the pharmacokinetics and metabolism of alkanes sometimes utilizes this compound as a model compound.
Industry: It serves as a solvent and a fuel additive, enhancing the performance and stability of gasoline .
Mechanism of Action
The mechanism of action of 2,5,6-trimethyldecane in various applications depends on its chemical properties. As a non-polar solvent, it interacts with other non-polar substances through van der Waals forces, facilitating the dissolution and reaction of hydrophobic compounds. In biological systems, its volatility and hydrophobicity allow it to penetrate cell membranes and interact with lipid components, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylundecane
- 2,2,4,4-Tetramethyloctane
- 2,6,8-Trimethyldecane
Uniqueness
Compared to its analogs, 2,5,6-trimethyldecane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity. For instance, the presence of methyl groups at the 2nd, 5th, and 6th positions may result in different steric and electronic effects compared to other isomers, affecting its behavior in chemical reactions and applications .
Properties
IUPAC Name |
2,5,6-trimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-6-7-8-12(4)13(5)10-9-11(2)3/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWRUSPWIMDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866911 | |
| Record name | decane, 2,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-23-0 | |
| Record name | Decane, 2,5,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | decane, 2,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


